molecular formula C10H11NO2 B3008879 Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate CAS No. 1820575-54-9

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate

Cat. No.: B3008879
CAS No.: 1820575-54-9
M. Wt: 177.203
InChI Key: ZLGLOWZDHZRZIJ-HTQZYQBOSA-N
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Description

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate is a chemical compound characterized by a cyclopropane ring substituted with a pyridin-2-yl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of a pyridin-2-yl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate is unique due to the presence of the pyridin-2-yl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-7(8)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGLOWZDHZRZIJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-42-9
Record name rac-methyl (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylate
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